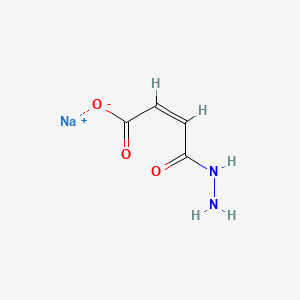

Maleic acid, monohydrazide, monosodium salt

Beschreibung

Sodium maleic hydrazide is a derivative of maleic hydrazide, a plant growth regulator known for its ability to inhibit cell division without affecting cell enlargement. This compound is widely used in agriculture to prevent sprouting in stored crops such as potatoes, onions, and garlic. It is also employed to control the growth of volunteer potatoes left in the field after harvesting .

Eigenschaften

CAS-Nummer |

7417-36-9 |

|---|---|

Molekularformel |

C4H5N2NaO3 |

Molekulargewicht |

152.08 g/mol |

IUPAC-Name |

sodium;(Z)-4-hydrazinyl-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H6N2O3.Na/c5-6-3(7)1-2-4(8)9;/h1-2H,5H2,(H,6,7)(H,8,9);/q;+1/p-1/b2-1-; |

InChI-Schlüssel |

AELFEMCETQQALA-ODZAUARKSA-M |

Isomerische SMILES |

C(=C\C(=O)[O-])\C(=O)NN.[Na+] |

Kanonische SMILES |

C(=CC(=O)[O-])C(=O)NN.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Natriummaleinsäurehydrazid beinhaltet typischerweise die Reaktion von Maleinsäureanhydrid mit Hydrazinhydrat. Der Prozess umfasst das Erhitzen und Reagieren von Hydrazinhydrat mit verdünnter Schwefelsäure in Gegenwart eines Seltenerdmetallverbindungskatalysators. Maleinsäureanhydrid wird dann zu dem Gemisch gegeben, was zu einer Ringschlussreaktion führt. Das resultierende Produkt wird mit einer anorganischen Base neutralisiert, um Maleinsäurehydrazid zu erhalten .

Industrielle Produktionsverfahren: Für die industrielle Produktion wird der Syntheseprozess optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Schwefelsäure als Lösungsmittel ist üblich, da sie effektiv eine Ausbeute von 75 bis 89 % erzielt. Der Gehalt an Resthydrazin wird auf unter 2 ppm kontrolliert, um die internationalen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natriummaleinsäurehydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Maleinsäurederivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in verschiedene Hydrazinderivate umwandeln.

Substitution: Es kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen, um neue Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitutionsreagenzien: Halogene und Alkylierungsmittel werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Maleinsäure, Hydrazinderivate und verschiedene substituierte Maleinsäurehydrazidverbindungen .

Wissenschaftliche Forschungsanwendungen

Natriummaleinsäurehydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für verschiedene chemische Verbindungen verwendet.

Biologie: In der Pflanzenbiologie wird es verwendet, um die Regulation der Zellteilung und des Wachstums zu untersuchen.

Medizin: Es wird derzeit erforscht, ob es aufgrund seiner Fähigkeit, die Zellproliferation zu hemmen, als Therapeutikum eingesetzt werden kann.

5. Wirkmechanismus

Der Wirkmechanismus von Natriummaleinsäurehydrazid beinhaltet die Hemmung der Zellteilung durch Interferenz mit der DNA-Synthese und -reparatur. Er beeinflusst die Expression von Genen, die mit der Meristementwicklung, der Zellteilung und der Phytohormonsignalisierung zusammenhängen. Dies führt zur Unterdrückung des apikalen und axillären Knospenwachstums bei Pflanzen .

Ähnliche Verbindungen:

Maleinsäurehydrazid: Die Stammverbindung, die ähnlich als Pflanzenwachstumsregulator eingesetzt wird.

Kaliummaleinsäurehydrazid: Eine weitere Salzform mit höherer Wasserlöslichkeit, die in ähnlichen Anwendungen verwendet wird.

Diethanolamin-Maleinsäurehydrazid: Eine kommerzielle Formulierung, die in der Landwirtschaft verwendet wird.

Einzigartigkeit: Natriummaleinsäurehydrazid ist aufgrund seiner spezifischen hemmenden Wirkung auf die Zellteilung, ohne das Zellwachstum zu beeinflussen, einzigartig. Diese Eigenschaft macht es besonders nützlich in landwirtschaftlichen Anwendungen, bei denen ein kontrolliertes Wachstum gewünscht ist .

Wirkmechanismus

The mechanism of action of sodium maleic hydrazide involves the inhibition of cell division by interfering with DNA synthesis and repair. It affects the expression of genes related to meristem development, cell division, and phytohormone signaling. This leads to the suppression of apical and axillary bud growth in plants .

Vergleich Mit ähnlichen Verbindungen

Maleic Hydrazide: The parent compound, used similarly as a plant growth regulator.

Potassium Maleic Hydrazide: Another salt form with higher water solubility, used in similar applications.

Diethanolamine Maleic Hydrazide: A commercial formulation used in agriculture.

Uniqueness: Sodium maleic hydrazide is unique due to its specific inhibitory effects on cell division without affecting cell enlargement. This property makes it particularly useful in agricultural applications where controlled growth is desired .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.